methyl (3S)-3-hydroxyoctanoate
Overview
Description
Methyl (3S)-3-hydroxyoctanoate is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bicyclic Tetrahydropyrans
Methyl (3S)-3-hydroxyoctanoate has been utilized in the synthesis of bicyclic tetrahydropyrans, contributing to the field of organic chemistry by enabling the stereoselective creation of new chemical structures. This application involves the reaction with aldehydes to yield bicyclic oxygen heterocycles, showcasing the chemical's versatility in facilitating complex molecule synthesis (Elsworth & Willis, 2008).
Production of Chiral R-3-Hydroxyalkanoic Acids
A significant application in biotechnology involves the production of chiral R-3-hydroxyalkanoic acids and their methylesters through the hydrolytic degradation of polyhydroxyalkanoate (PHA) synthesized by pseudomonads. This method offers an efficient way to produce enantiomerically pure compounds, highlighting the chemical's importance in the production of chiral molecules for various applications (de Roo et al., 2002).
Development of Biodegradable Polymers
This compound serves as a precursor in the development of biodegradable polymers. Polyhydroxyalkanoates (PHAs), including poly(3-hydroxyoctanoate) and its composites, have been explored for their potential in various medical devices and tissue engineering applications. These polymers offer favorable mechanical properties, biocompatibility, and controlled degradation times, making them suitable for a wide range of medical and environmental applications (Chen & Wu, 2005).
Synthesis of Diblock Copolyesters
The chemical's role extends to the synthesis of degradable diblock copolyesters, where it is used as a macroinitiator. This application demonstrates its utility in creating materials with improved properties for potential use in biomedical and environmental fields. The ability to control the properties of these copolymers by varying block lengths opens up new possibilities for tailor-made materials (Timbart et al., 2007).
Mechanism of Action
Target of Action
It’s known that many similar compounds interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
Based on its structure, it may act as a substrate or inhibitor for certain enzymes, potentially altering their activity and thus influencing biochemical reactions .
Biochemical Pathways
Similar compounds have been found to participate in various metabolic pathways, influencing the synthesis and degradation of biomolecules .
Pharmacokinetics
Similar compounds are known to be metabolized by the liver and excreted via the kidneys .
Result of Action
Similar compounds have been found to influence cellular processes, potentially leading to changes in cell function and behavior .
Properties
IUPAC Name |
methyl (3S)-3-hydroxyoctanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBTAQRRDZDIY-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66997-64-6 | |
Record name | Methyl 3-hydroxyoctanoate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 3-HYDROXYOCTANOATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ8PDA4623 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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